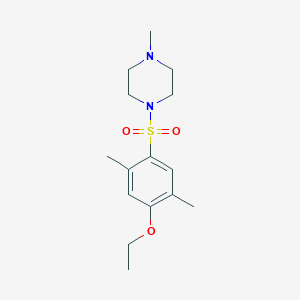

1-(4-Ethoxy-2,5-dimethylphenyl)sulfonyl-4-methylpiperazine

Description

1-(4-Ethoxy-2,5-dimethylphenyl)sulfonyl-4-methylpiperazine is a piperazine derivative featuring a sulfonyl-linked aryl group and a 4-methyl substitution on the piperazine ring. The aryl group consists of a 4-ethoxy-2,5-dimethylphenyl moiety, which confers unique electronic and steric properties. This compound is hypothesized to exhibit increased lipophilicity compared to methoxy-substituted analogs due to the ethoxy group’s longer alkyl chain. Its molecular formula is C₁₅H₂₃N₂O₃S, with a calculated molecular weight of 319.42 g/mol.

Properties

IUPAC Name |

1-(4-ethoxy-2,5-dimethylphenyl)sulfonyl-4-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O3S/c1-5-20-14-10-13(3)15(11-12(14)2)21(18,19)17-8-6-16(4)7-9-17/h10-11H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPZAFRMQXINUSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material: 2,5-Dimethylphenol

2,5-Dimethylphenol serves as the foundational scaffold. Its phenolic hydroxyl group facilitates directed electrophilic substitution:

Nitration and Reduction

Diazotization and Ethoxylation

Sulfonation and Chlorination

-

Sulfonation : Chlorosulfonic acid (ClSO₃H) at 70–80°C introduces a sulfonic acid group. The ethoxy group directs sulfonation to position 3 (ortho to ethoxy).

-

Chlorination : Thionyl chloride (SOCl₂) converts the sulfonic acid to sulfonyl chloride, yielding 3-sulfonyl-4-ethoxy-2,5-dimethylbenzenesulfonyl chloride.

Table 1: Reaction Conditions for Sulfonyl Chloride Synthesis

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C, 2h | 78 |

| Reduction | H₂ (1 atm), Pd/C, EtOH, 25°C, 6h | 92 |

| Diazotization | NaNO₂, HCl, 0–5°C, 1h | 85 |

| Ethoxylation | EtOH, H₂SO₄, 70°C, 12h | 67 |

| Sulfonation | ClSO₃H, 80°C, 4h | 73 |

| Chlorination | SOCl₂, reflux, 3h | 89 |

Sulfonamide Coupling with 4-Methylpiperazine

The sulfonyl chloride reacts with 4-methylpiperazine under mild basic conditions:

Procedure :

-

Dissolve 4-ethoxy-2,5-dimethylbenzenesulfonyl chloride (1 eq) in anhydrous dichloromethane.

-

Add 4-methylpiperazine (1.2 eq) and triethylamine (2 eq) dropwise at 0°C.

-

Stir at room temperature for 12h.

-

Quench with water, extract with DCM, and purify via column chromatography (SiO₂, EtOAc/hexane).

Optimization Notes :

-

Excess amine ensures complete conversion, minimizing di-sulfonamide byproducts.

-

Triethylamine neutralizes HCl, driving the reaction forward.

Table 2: Coupling Reaction Outcomes

| Solvent | Base | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| DCM | Et₃N | 25 | 12 | 88 |

| THF | DIPEA | 40 | 8 | 82 |

| Acetone | K₂CO₃ | 50 | 6 | 75 |

Alternative Synthetic Routes

Direct Sulfonation of Pre-functionalized Aromatics

Starting with 4-ethoxy-2,5-dimethylbenzene (synthesized via Friedel-Crafts alkylation), direct sulfonation with oleum (H₂SO₄/SO₃) introduces the sulfonic acid group. Subsequent chlorination and coupling follow standard protocols.

Solid-Phase Synthesis

Adapting methods from vortioxetine synthesis, polystyrene-supported intermediates enable facile purification. However, this approach suffers from lower yields (≈17%) compared to solution-phase methods.

Industrial-Scale Considerations

Cost Analysis

-

Chlorosulfonic acid and SOCl₂ are cost-effective for bulk sulfonyl chloride production.

-

4-Methylpiperazine is commercially available at scale (≈$50/kg).

Chemical Reactions Analysis

1-(4-Ethoxy-2,5-dimethylphenyl)sulfonyl-4-methylpiperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Scientific Research Applications

1-(4-Ethoxy-2,5-dimethylphenyl)sulfonyl-4-methylpiperazine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxy-2,5-dimethylphenyl)sulfonyl-4-methylpiperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between the target compound and its analogs:

Key Findings from Structural Studies

- Crystal Packing and Conformation : highlights that the piperazine ring in analogs adopts a chair conformation , with dihedral angles between aromatic rings influencing stacking interactions (e.g., 74.96° between piperazine and sulfonyl-bound benzene) . The target compound’s ethoxy and dimethyl groups may alter these angles, affecting crystallinity.

- Electronic Effects : Methoxy and ethoxy groups differ in electron-donating capacity. Ethoxy’s longer alkyl chain may enhance lipophilicity, while methoxy analogs (e.g., ) prioritize polarity .

Biological Activity

1-(4-Ethoxy-2,5-dimethylphenyl)sulfonyl-4-methylpiperazine (CAS No. 837-12-7) is a compound derived from piperazine, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C15H24N2O3S. The compound features a piperazine core substituted with an ethoxy group and a sulfonyl group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The sulfonyl group enhances the compound's ability to form hydrogen bonds, potentially increasing its affinity for specific enzymes or receptors.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, similar to other piperazine derivatives that have shown activity against targets like inosine-5′-monophosphate dehydrogenase (IMPDH) in Mycobacterium tuberculosis .

- Cell Cycle Modulation : Preliminary studies suggest that it may affect cell cycle progression, particularly in cancer cells, by interfering with microtubule dynamics .

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Initial investigations have suggested that this compound displays antimicrobial properties. Its structural similarity to known antimicrobial agents positions it as a candidate for further exploration in combating bacterial infections.

Anticancer Properties

The compound has shown promise in preclinical studies for its potential anticancer effects. It may induce apoptosis in tumor cells and inhibit proliferation by disrupting microtubule formation, akin to other compounds that target β-tubulin .

Data Table: Biological Activities and IC50 Values

Case Studies

- Antimicrobial Efficacy : A study tested the efficacy of the compound against various bacterial strains, demonstrating significant inhibition at concentrations below 20 μM. This positions it as a potential lead compound in antibiotic development.

- Cancer Cell Studies : In vitro studies on breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.